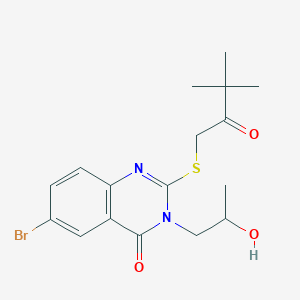
6-Bromo-2-((3,3-dimethyl-2-oxobutyl)thio)-3-(2-hydroxypropyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-((3,3-dimethyl-2-oxobutyl)thio)-3-(2-hydroxypropyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-((3,3-dimethyl-2-oxobutyl)thio)-3-(2-hydroxypropyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Bromination: Introduction of the bromine atom at the 6-position can be done using brominating agents like N-bromosuccinimide (NBS).
Thioether Formation: The thioether linkage can be formed by reacting the quinazolinone with a suitable thiol compound under basic conditions.
Hydroxypropyl Substitution: The hydroxypropyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential therapeutic applications based on its biological activities.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological activity being studied. Generally, quinazolinones can interact with various molecular targets, such as enzymes or receptors, modulating their activity. The presence of the bromine atom, thioether linkage, and hydroxypropyl group may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinazolin-4(3H)-one: Lacks the thioether and hydroxypropyl groups.
2-((3,3-Dimethyl-2-oxobutyl)thio)quinazolin-4(3H)-one: Lacks the bromine and hydroxypropyl groups.
3-(2-Hydroxypropyl)quinazolin-4(3H)-one: Lacks the bromine and thioether groups.
Uniqueness
6-Bromo-2-((3,3-dimethyl-2-oxobutyl)thio)-3-(2-hydroxypropyl)quinazolin-4(3H)-one is unique due to the combination of the bromine atom, thioether linkage, and hydroxypropyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H21BrN2O3S |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
6-bromo-2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-(2-hydroxypropyl)quinazolin-4-one |
InChI |
InChI=1S/C17H21BrN2O3S/c1-10(21)8-20-15(23)12-7-11(18)5-6-13(12)19-16(20)24-9-14(22)17(2,3)4/h5-7,10,21H,8-9H2,1-4H3 |
InChI Key |
KGHLDDMCDIPNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)C2=C(C=CC(=C2)Br)N=C1SCC(=O)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


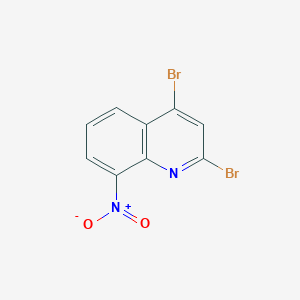
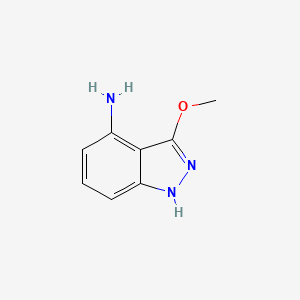
![sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12819428.png)
![2-Ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B12819432.png)
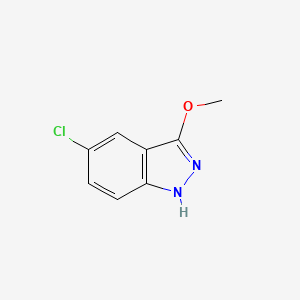
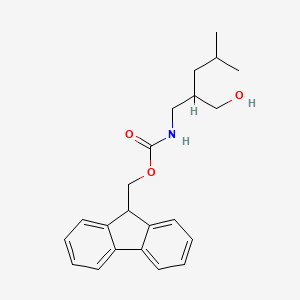

![2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B12819453.png)
![2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B12819472.png)
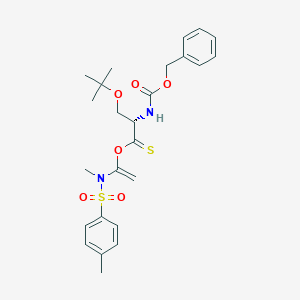
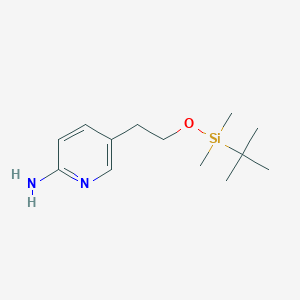
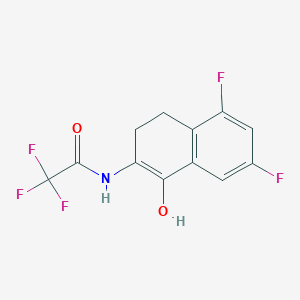
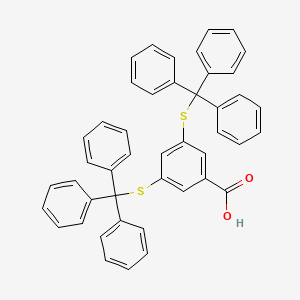
![(2-aMino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid](/img/structure/B12819507.png)
